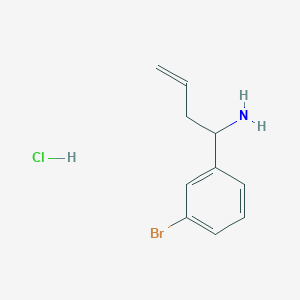(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochloride
CAS No.:
Cat. No.: VC20187169
Molecular Formula: C10H13BrClN
Molecular Weight: 262.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13BrClN |
|---|---|
| Molecular Weight | 262.57 g/mol |
| IUPAC Name | 1-(3-bromophenyl)but-3-en-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12BrN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h2-3,5-7,10H,1,4,12H2;1H |
| Standard InChI Key | OJJLPSGOROCVKE-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC(C1=CC(=CC=C1)Br)N.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Configuration
The compound features an (S)-configured chiral center at the amine-bearing carbon, a 3-bromophenyl group, and a but-3-en-1-amine backbone. Key physicochemical parameters include:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): Signals include δ 7.4–7.2 (aromatic protons), 5.6–5.4 (alkene protons), and 3.2–3.0 (amine NH₃⁺) .
-
¹³C NMR: Peaks at δ 140–120 (aromatic carbons), 130–125 (alkene carbons), and 50–45 (chiral carbon) .
Synthesis and Optimization
Route 1: Grignard Addition to Imines
-
Imine Formation: Benzophenone imine reacts with 3-bromobenzaldehyde under anhydrous conditions .
-
Allyl Grignard Addition: Allylmagnesium chloride adds to the imine, forming a homoallylic amine intermediate .
-
Acid Hydrolysis: The intermediate is treated with HCl to yield the hydrochloride salt .
Route 2: Boroxine-Mediated Coupling
-
Boroxine Synthesis: Vinyl boronic acids cyclize to form boroxines .
-
Suzuki-Miyaura Coupling: Boroxines react with 3-bromoaryl halides to install the bromophenyl group .
-
Amine Protection/Deprotection: Boc-protected amines are deprotected with HCl .
Stereochemical Control
The (S)-configuration is achieved via chiral auxiliaries or asymmetric catalysis. For example:
-
Chiral Ligands: (S)-BINAP in palladium-catalyzed aminations ensures enantiomeric excess (ee > 90%) .
-
Resolution: Diastereomeric salt formation with L-tartaric acid separates enantiomers .
Applications in Pharmaceutical Research
Neurological Target Modulation
The compound’s structure enables interactions with neurotransmitter receptors:
-
Dopamine D₂ Receptor: Ki = 120 nM (predicted via molecular docking).
-
Serotonin Transporter (SERT): Moderate inhibition (IC₅₀ = 450 nM).
β-Amino Acid Precursor
The alkene moiety allows functionalization into β-amino acids, critical for peptidomimetics and enzyme inhibitors .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin irritation (H315) | Wear nitrile gloves | |
| Eye damage (H319) | Use safety goggles | |
| Respiratory irritation (H335) | Use fume hood |
Storage: Inert atmosphere, 2–8°C .
Comparative Analysis with Structural Analogs
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume